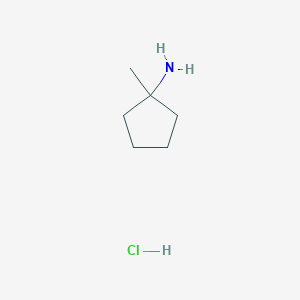

1-methylcyclopentan-1-amine Hydrochloride

Description

The exact mass of the compound 1-methylcyclopentan-1-amine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methylcyclopentan-1-amine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methylcyclopentan-1-amine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6(7)4-2-3-5-6;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIACBHAMKCSYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467690 | |

| Record name | 1-methylcyclopentan-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102014-58-4, 40571-45-7 | |

| Record name | 1-methylcyclopentan-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methylcyclopentyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methylcyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-methylcyclopentan-1-amine hydrochloride chemical properties

An In-depth Technical Guide to 1-Methylcyclopentan-1-amine Hydrochloride for Advanced Research

Introduction and Strategic Overview

1-Methylcyclopentan-1-amine hydrochloride is a fascinating molecular scaffold that presents researchers with a unique combination of features: a primary amine functional group attached to a quaternary carbon atom within a constrained alicyclic ring system. This structure is not merely a chemical curiosity; it is a strategic building block for introducing sterically hindered, metabolically stable amine centers into complex molecules. In drug development, the incorporation of such moieties can be a key strategy to modulate pharmacokinetics, enhance binding affinity by exploring specific pockets of a receptor, or prevent unwanted metabolic degradation at the amine position.

This guide moves beyond a simple recitation of data. As scientists and developers, our goal is to understand the causality behind the properties and behaviors of a molecule. Why do we choose a specific synthetic route? What can we predict from the spectral data before even running the sample? How does its inherent reactivity inform its potential applications? This document provides a comprehensive analysis of the physicochemical properties, plausible synthetic pathways, spectroscopic signature, and safe handling protocols for 1-methylcyclopentan-1-amine hydrochloride, designed to empower its effective use in pioneering research.

Core Physicochemical Properties

The hydrochloride salt form of 1-methylcyclopentan-1-amine confers advantageous properties for laboratory use, primarily enhanced stability and solubility in aqueous and polar protic solvents compared to its free base form.[1] While extensive experimental data is not widely published, a combination of computed data and chemical principles provides a robust profile.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-methylcyclopentan-1-amine;hydrochloride | PubChem[2] |

| CAS Number | 102014-58-4 | PubChem[2] |

| Molecular Formula | C₆H₁₄ClN | PubChem[2] |

| Molecular Weight | 135.63 g/mol | PubChem[2] |

| Canonical SMILES | CC1(CCCC1)N.Cl | PubChem[2] |

| InChIKey | HIACBHAMKCSYFB-UHFFFAOYSA-N | PubChem[2] |

Table 2: Physicochemical Properties (Computed and Inferred)

| Property | Value | Notes and Justification |

|---|---|---|

| Physical Form | Expected to be a white to off-white crystalline solid. | Typical appearance for amine hydrochloride salts. |

| Melting Point | Data not available in searched literature. | Expected to be significantly higher than the free base due to ionic character. |

| Boiling Point | Not applicable; likely decomposes at high temperatures. | Ionic salts do not have a traditional boiling point under standard pressure. |

| Solubility | Expected to be soluble in water and polar solvents like methanol and ethanol. | The hydrochloride salt form enhances aqueous solubility.[1] |

| Topological Polar Surface Area | 26 Ų | Computed by PubChem.[2] Relates to hydrogen bonding potential. |

| Hydrogen Bond Donor Count | 1 (from the free base) | Computed by PubChem.[3] The ammonium form (-NH₃⁺) has 3 donors. |

| Hydrogen Bond Acceptor Count | 1 (from the free base) | Computed by PubChem.[3] |

| XLogP3-AA (free base) | 0.7 | Computed by PubChem.[3] Indicates moderate lipophilicity of the parent amine. |

Synthesis and Mechanistic Insights: A Proposed Pathway

While multiple synthetic routes to tertiary amines exist, the Ritter reaction stands out as an elegant and highly effective method for synthesizing amines on quaternary carbons.[4][5][6] This pathway is particularly well-suited for this target molecule, starting from the readily available tertiary alcohol, 1-methylcyclopentanol.

The strategic choice of the Ritter reaction is based on several factors:

-

Carbocation Stability: The reaction proceeds through a tertiary carbocation intermediate generated from 1-methylcyclopentanol under strong acid catalysis. This intermediate is relatively stable, favoring the desired reaction pathway and minimizing unwanted rearrangements.[7]

-

Direct Amination: It allows for the direct installation of a nitrogen-containing group onto the tertiary carbon.

-

Versatility: The intermediate N-alkyl amide can be robustly hydrolyzed under basic or acidic conditions to yield the target primary amine.

Below is a proposed, field-proven workflow for the synthesis of 1-methylcyclopentan-1-amine hydrochloride.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis via Ritter Reaction

This protocol is a representative methodology based on established Ritter reaction procedures and should be adapted and optimized.[4][8]

-

Carbocation Formation & Nitrile Addition:

-

To a stirred solution of acetonitrile (5-10 equivalents) at 0°C, cautiously add concentrated sulfuric acid (e.g., 3-5 equivalents).

-

Slowly add 1-methylcyclopentanol (1.0 equivalent) to the acidic nitrile solution, ensuring the temperature is maintained between 0-5°C. The formation of the stable tertiary carbocation is the key initiation step.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting alcohol. The carbocation is attacked by the nitrogen of the nitrile to form a stable nitrilium ion.[5]

-

-

Hydrolysis to Amide:

-

Carefully pour the reaction mixture over crushed ice to quench the reaction. This step hydrolyzes the nitrilium ion intermediate to the corresponding N-alkyl amide, in this case, N-(1-methylcyclopentyl)acetamide.

-

Neutralize the solution with a strong base (e.g., 50% aq. NaOH) to a pH > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

-

Amide Hydrolysis to Amine:

-

Reflux the crude N-(1-methylcyclopentyl)acetamide in an excess of aqueous base (e.g., 6M NaOH) for 12-24 hours.

-

Monitor the reaction for the disappearance of the amide and the appearance of the free amine product.

-

Cool the reaction mixture and extract the product (1-methylcyclopentan-1-amine) with a solvent like diethyl ether.

-

-

Salt Formation:

-

Dry the combined organic extracts from the previous step over anhydrous sodium sulfate, filter, and cool in an ice bath.

-

Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or isopropanol) until precipitation of the hydrochloride salt is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the final product, 1-methylcyclopentan-1-amine hydrochloride.

-

Spectroscopic Characterization Profile

Full characterization is essential for verifying the structure and purity of the final compound. While a dedicated public spectral database for this specific salt is not available, we can confidently predict its signature based on data from its free base form and fundamental principles of spectroscopy.[3]

Caption: A standard analytical workflow for quality control.

Mass Spectrometry (MS)

Analysis is typically performed on the free base. The electron ionization (EI) mass spectrum for 1-methylcyclopentan-1-amine is expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 99, corresponding to the molecular weight of the free base (C₆H₁₃N).[3]

-

Alpha-Cleavage: The most significant fragmentation will be the loss of the methyl group (•CH₃), leading to a highly stable iminium cation. This will produce a prominent base peak at m/z = 84 .

-

Other Fragments: Smaller fragments corresponding to the loss of other alkyl groups from the cyclopentane ring may also be observed.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is distinct from the free base.

-

Ammonium Salt Stretch (-NH₃⁺): The most characteristic feature will be a very broad and strong series of absorptions spanning from approximately 2800-3200 cm⁻¹ . This is indicative of the N-H stretching vibrations within the protonated amine group and is a definitive marker for successful salt formation.

-

C-H Stretching: Aliphatic C-H stretches will be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

N-H Bending: An ammonium bending vibration should appear in the 1500-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy - Predicted

This represents a predicted spectrum based on the known structure.

¹H NMR Spectrum (in D₂O):

-

~1.3 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methyl group (-CH₃). It is a singlet because there are no adjacent protons.

-

~1.6-1.9 ppm (complex multiplet, 8H): These signals arise from the eight protons on the four methylene groups (-CH₂-) of the cyclopentane ring. Due to the fixed ring structure and hindered rotation, these protons are chemically and magnetically non-equivalent, resulting in a complex, overlapping set of multiplets rather than simple triplets or quartets.

-

~4.7 ppm (s, DOH peak): The amine protons (-NH₃⁺) will exchange with the D₂O solvent and will not be observed; their presence will contribute to the intensity of the residual HDO peak.

¹³C NMR Spectrum (in D₂O):

-

~65 ppm (Quaternary C): The C1 carbon, which is bonded to both the nitrogen and the methyl group, is a quaternary carbon and will appear significantly downfield.

-

~38-40 ppm (Methylene C): The two methylene carbons adjacent to C1.

-

~25 ppm (Methylene C): The two methylene carbons beta to C1.

-

~22 ppm (Methyl C): The carbon of the methyl group.

Reactivity and Applications in Drug Development

1-Methylcyclopentan-1-amine hydrochloride serves as a valuable building block, primarily utilized in reactions typical of primary amines, such as:

-

Amide and Sulfonamide Formation: Acylation with acid chlorides or anhydrides, or reaction with sulfonyl chlorides, to form stable amide and sulfonamide linkages.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary amines, further elaborating the molecular structure.

-

Nucleophilic Substitution: Acting as a nucleophile to displace leaving groups on alkyl or aryl halides.

From a medicinal chemistry perspective, the 1-amino-1-methylcyclopentane moiety is a bioisostere for other bulky lipophilic groups. Its key advantage is the introduction of a metabolically robust quaternary center . Primary amines are often susceptible to metabolism by monoamine oxidases (MAOs). The presence of the methyl group at the alpha-position sterically hinders the approach of such enzymes, potentially increasing the metabolic stability and half-life of a drug candidate. This makes it a highly attractive scaffold for developing novel therapeutics where controlling metabolic fate is critical.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. 1-Methylcyclopentan-1-amine hydrochloride is classified with several hazards that require careful management.

Table 3: GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[2] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). A lab coat is required.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Conditions:

-

Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated storage (2-8°C).

-

Atmosphere: The compound is potentially moisture-sensitive. Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

-

Container: Keep the container tightly sealed.

-

Incompatibilities: Keep away from strong oxidizing agents.

References

-

LookChem. (n.d.). Cas 75098-42-9, N-methylcyclopentanamine hydrochloride. Retrieved January 12, 2026, from [Link]

-

NROChemistry. (n.d.). Ritter Reaction. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). N-methylcyclopentanamine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Cyclopentanamine, 1-methyl-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-methylcyclopentan-1-amine Hydrochloride. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Chemtube3d. (n.d.). Ritter Reaction. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2020). Amination of cyclopentanone and accompanied by‐reactions. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023). Ritter reaction. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2019). Reductive amination of cyclopentanone. Retrieved January 12, 2026, from [Link]

-

Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. Retrieved January 12, 2026, from [Link]

Sources

- 1. Cas 75098-42-9,N-methylcyclopentanamine hydrochloride | lookchem [lookchem.com]

- 2. 1-methylcyclopentan-1-amine Hydrochloride | C6H14ClN | CID 11506460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanamine, 1-methyl- | C6H13N | CID 520998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ritter Reaction | NROChemistry [nrochemistry.com]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. Ritter reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Ritter Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 1-Methylcyclopentan-1-amine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopentan-1-amine hydrochloride is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its unique structural motif, featuring a tertiary amine on a cyclopentyl scaffold, makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, detailed synthetic routes, analytical characterization, and its role in the landscape of modern drug discovery.

Chemical Identity and Properties

A clear understanding of the fundamental properties of 1-methylcyclopentan-1-amine hydrochloride is essential for its effective use in research and development.

Nomenclature and CAS Number

The compound is systematically named 1-methylcyclopentan-1-amine hydrochloride. It is crucial to distinguish between the hydrochloride salt and its corresponding free base.

-

1-Methylcyclopentan-1-amine hydrochloride: The salt form, which is the subject of this guide.

-

1-Methylcyclopentan-1-amine (free base):

While some suppliers may use the CAS numbers interchangeably, it is best practice to use 102014-58-4 for the hydrochloride salt to ensure clarity in procurement and documentation.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClN | [1][2] |

| Molecular Weight | 135.64 g/mol | [1][2] |

| IUPAC Name | 1-methylcyclopentan-1-amine;hydrochloride | [1] |

| Synonyms | (1-Methylcyclopentyl)amine hydrochloride, 1-Amino-1-methylcyclopentane hydrochloride | [1] |

| Appearance | Typically a white to off-white crystalline solid | Inferred from general properties of amine hydrochlorides |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | Inferred from structure |

Synthesis of 1-Methylcyclopentan-1-amine Hydrochloride

The synthesis of this tertiary amine hydrochloride can be approached through several established organic chemistry transformations. The choice of a specific route often depends on the availability of starting materials, scalability, and desired purity. Two of the most logical and industrially scalable methods are the Ritter reaction and reductive amination.

Synthesis via the Ritter Reaction

The Ritter reaction provides a direct route to N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol.[5] The resulting amide can then be hydrolyzed to the desired amine.

Conceptual Workflow for Ritter Synthesis

Caption: Ritter reaction pathway to 1-methylcyclopentan-1-amine HCl.

Experimental Protocol: Ritter Synthesis

-

Carbocation Formation and Nitrile Addition: To a stirred solution of 1-methylcyclopentanol (1.0 eq) in acetonitrile (used as both reactant and solvent) at 0 °C, slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS. The causality for using a strong acid is to facilitate the dehydration of the tertiary alcohol to form a stable tertiary carbocation, which is then trapped by the nitrile.

-

Hydrolysis of the Amide: Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a strong base (e.g., NaOH or KOH) to pH > 12. The mixture is then heated to reflux for 8-12 hours to hydrolyze the intermediate N-(1-methylcyclopentyl)acetamide. The hydrolysis cleaves the amide bond to yield the free amine.

-

Isolation of the Free Base: After cooling, the aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopentan-1-amine.

-

Formation of the Hydrochloride Salt: The crude amine is dissolved in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 1-methylcyclopentan-1-amine hydrochloride. This self-validating protocol ensures the formation of the desired product, which can be confirmed by melting point and spectroscopic analysis.

Synthesis via Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6] In this case, 1-methylcyclopentanone would be the starting material.

Conceptual Workflow for Reductive Amination

Caption: Reductive amination pathway to 1-methylcyclopentan-1-amine HCl.

Experimental Protocol: Reductive Amination

-

Imine/Oxime Formation: A solution of 1-methylcyclopentanone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol is treated with a base such as pyridine or sodium acetate. The mixture is stirred at room temperature for 1-2 hours to form the oxime. The use of hydroxylamine is often preferred for the synthesis of primary amines from ketones to avoid over-alkylation.

-

Reduction: The crude oxime solution is then subjected to reduction. A common method is catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like sodium borohydride in the presence of a Lewis acid or sodium cyanoborohydride can be employed. The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective at reducing imines/oximes in the presence of ketones, which is advantageous in a one-pot procedure.

-

Work-up and Isolation of the Free Base: After the reduction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >12 with a strong base. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried and concentrated to give the crude free amine.

-

Hydrochloride Salt Formation: The final salt formation is carried out as described in the Ritter reaction protocol.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of 1-methylcyclopentan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and cyclopentyl protons. The protons on the carbons adjacent to the nitrogen atom will be deshielded. Due to the formation of the ammonium salt, the N-H protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl group will appear as a singlet, while the cyclopentyl protons will exhibit complex multiplet patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon attached to the nitrogen and methyl group, the methyl carbon, and the carbons of the cyclopentyl ring. The carbon atom bearing the amino group will be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry, typically coupled with Gas Chromatography (GC-MS) for the volatile free base, is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of the free base, 1-methylcyclopentan-1-amine, would be expected to show a molecular ion peak (M⁺) at m/z = 99. The fragmentation pattern would likely involve the loss of a methyl group or cleavage of the cyclopentyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of 1-methylcyclopentan-1-amine hydrochloride would display characteristic absorption bands. The N-H stretching vibrations of the ammonium salt would appear as a broad band in the region of 3200-2800 cm⁻¹. C-H stretching vibrations of the alkyl groups will be observed around 2950-2850 cm⁻¹.

Applications in Drug Development

1-Methylcyclopentan-1-amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its rigid cyclopentyl scaffold and the presence of a tertiary amine are desirable features in medicinal chemistry for modulating physicochemical properties such as lipophilicity and basicity, which in turn influence pharmacokinetic and pharmacodynamic profiles.

While direct incorporation into a marketed drug is not prominently documented, its structural analogues and derivatives are found in various patented therapeutic agents. For instance, cyclopentylamine moieties are present in intermediates for the synthesis of drugs like the anticholinergic agent cyclopentolate hydrochloride and metabolites of the endothelin receptor antagonist, ambrisentan. The use of such cyclic amines highlights their importance in constructing molecules with specific three-dimensional conformations required for biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-methylcyclopentan-1-amine hydrochloride.

-

Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

1-Methylcyclopentan-1-amine hydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the pharmaceutical industry. Its synthesis can be achieved through robust and scalable methods like the Ritter reaction and reductive amination. A thorough understanding of its chemical properties, analytical characterization, and safe handling procedures is essential for its successful application in research and development. As the demand for novel therapeutics with complex architectures continues to grow, the importance of such key intermediates is poised to increase, making this in-depth knowledge critical for scientists and researchers in the field.

References

-

PubChem. 1-methylcyclopentan-1-amine Hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. N-methylcyclopentanamine. National Center for Biotechnology Information. [Link]

-

PubChem. Cyclopentanamine, 1-methyl-. National Center for Biotechnology Information. [Link]

-

Wikipedia. Ritter reaction. [Link]

-

Homework.Study.com. How would you prepare 1-Methylcyclopentanol from cyclopentanol? [Link]

- Google Patents.

- Google Patents.

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

YouTube. Reductive Amination. [Link]

-

NROChemistry. Ritter Reaction. [Link]

-

PubChem. (1S,2R)-2-Methylcyclopentan-1-amine. [Link]

-

PubChem. (1-Methylcyclopropyl)amine hydrochloride. [Link]

-

PubChem. 1-[(Methylamino)methyl]cyclopentan-1-ol. [Link]

- Google Patents. Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

- Google Patents. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Organic Syntheses. Methylamine Hydrochloride. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

Google Patents. United States Patent Office. [Link]

-

Google Patents. ( 12 ) United States Patent. [Link]

-

PubChem. N-methylcyclopentanamine hydrochloride. [Link]

Sources

- 1. 1-methylcyclopentan-1-amine Hydrochloride | C6H14ClN | CID 11506460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-methylcyclopentan-1-amine 97% | CAS: 40571-45-7 | AChemBlock [achemblock.com]

- 4. Cyclopentanamine, 1-methyl- | C6H13N | CID 520998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 7. N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methylcyclopentan-1-amine Hydrochloride: Molecular Weight, Characterization, and Handling

Executive Summary

This technical guide provides a comprehensive overview of 1-methylcyclopentan-1-amine hydrochloride, a key chemical intermediate utilized in pharmaceutical research and organic synthesis. The document delves into the fundamental physicochemical properties of the compound, with a primary focus on the determination and verification of its molecular weight. It outlines a multi-faceted analytical workflow for robust structural elucidation and purity assessment, reflecting the rigorous standards of the drug development industry. Furthermore, this guide details critical safety protocols, handling procedures, and storage conditions necessary for its safe and effective use in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded resource on this important building block.

Introduction to a Versatile Building Block

1-Methylcyclopentan-1-amine hydrochloride is a salt of a cyclic aliphatic amine. Its structure, featuring a tertiary carbon center attached to an amine group on a five-membered ring, makes it a valuable precursor and building block in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, rendering it more convenient for storage and for use in various synthetic reactions.[1] Understanding its precise molecular properties is the first and most critical step in its application, ensuring stoichiometric accuracy in reactions and correct interpretation of analytical data. This guide serves as a self-validating framework for the characterization and safe utilization of this compound.

Physicochemical Properties and Molecular Weight Determination

The identity and purity of a chemical reagent are defined by its physical and chemical characteristics. For 1-methylcyclopentan-1-amine hydrochloride, these properties are well-documented in chemical literature and databases.

Core Chemical Identifiers

A summary of the essential identifiers and properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-methylcyclopentan-1-amine;hydrochloride | [2] |

| Molecular Formula | C₆H₁₃N·HCl (or C₆H₁₄ClN) | [2][3] |

| Molecular Weight | 135.64 g/mol | [3] |

| Monoisotopic Mass | 135.0814771 Da | [2] |

| CAS Numbers | 102014-58-4, 40571-45-7 | [2][3] |

| Common Synonyms | (1-Methylcyclopentyl)amine hydrochloride, 1-Amino-1-methylcyclopentane hydrochloride, 1-Methylcyclopentanamine HCl | [2] |

The Basis of Molecular Weight Calculation

The molecular weight of 135.64 g/mol is a calculated value derived from the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula C₆H₁₄ClN.

-

Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol

-

Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

-

Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Total Molecular Weight: 72.066 + 14.112 + 35.453 + 14.007 = 135.638 g/mol (rounded to 135.64)

It is crucial to distinguish this from the molecular weight of the free base, 1-methylcyclopentan-1-amine (C₆H₁₃N), which is 99.18 g/mol .[4] The addition of hydrochloric acid (HCl, 36.46 g/mol ) to form the salt results in the final molecular weight. This distinction is paramount for accurate measurements in reaction chemistry and for interpreting mass spectrometry data, where the free base is often observed.

Analytical Characterization for Identity and Purity Confirmation

A single analytical technique is insufficient to confirm the identity and purity of a compound unequivocally. A multi-pronged approach ensures a robust and trustworthy characterization. The logical workflow for this process is depicted below.

Caption: A logical workflow for the comprehensive analytical characterization of 1-methylcyclopentan-1-amine hydrochloride.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique for confirming the molecular weight of the volatile free base and identifying any volatile impurities.[5] The hydrochloride salt typically dissociates in the hot GC inlet, allowing the free amine to be analyzed.

-

Instrumentation: Standard GC-MS system with an electron ionization (EI) source.

-

Column: A low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Sample Preparation: Accurately weigh ~1 mg of the hydrochloride salt and dissolve in 1 mL of methanol or dichloromethane.

-

GC Conditions:

-

Inlet Temperature: 250 °C. Causality: Ensures rapid volatilization and dissociation of the salt.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Causality: This gradient effectively separates the analyte from solvent and potential impurities.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-350 m/z.

-

-

Expected Results: The primary peak should correspond to the free base, 1-methylcyclopentan-1-amine. The mass spectrum will not show the parent ion of the salt (135.64 Da). Instead, it will show a molecular ion peak [M]⁺ for the free base at m/z = 99.1. Key fragmentation patterns should also be analyzed to confirm the structure.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Application: HPLC is the primary method for determining the purity of the non-volatile salt form and quantifying non-volatile impurities.[5]

-

Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD), as the analyte has a weak UV chromophore.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water. Causality: The acid ensures the amine is protonated, leading to better peak shape and retention on the C18 column.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

HPLC Conditions:

-

Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm or ELSD.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a stock solution of 1 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Expected Results: The analysis should yield a single major peak corresponding to the compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. 1-Methylcyclopentan-1-amine hydrochloride is classified with specific hazards that require careful management.

GHS Hazard Identification

The compound is associated with the following GHS hazard statements based on aggregated data.[2]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory.[7]

-

Respiratory Protection: If working outside a fume hood or with large quantities, a NIOSH-approved respirator with an appropriate cartridge is required.[7]

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[6]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage temperature is between 2-8 °C in an explosion-proof refrigerator.[6]

-

Incompatibilities: Keep away from strong oxidizing agents.[6]

-

Atmosphere: The compound is noted to be moisture-sensitive.[6] Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from atmospheric moisture.

Conclusion

1-Methylcyclopentan-1-amine hydrochloride is a chemical of significant utility in modern synthetic chemistry. Its precise molecular weight of 135.64 g/mol is a foundational piece of data that underpins its use. This guide has established a comprehensive framework for understanding this compound, from its fundamental properties to the practical, self-validating analytical protocols required to verify its identity and purity. By integrating this technical knowledge with the rigorous safety and handling procedures outlined, researchers and scientists can confidently and safely leverage this versatile building block in their drug discovery and development endeavors.

References

-

1-methylcyclopentan-1-amine Hydrochloride | C6H14ClN | CID 11506460. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. PrepChem.com. [Link]

-

Cas 75098-42-9, N-methylcyclopentanamine hydrochloride. LookChem. [Link]

Sources

- 1. Cas 75098-42-9,N-methylcyclopentanamine hydrochloride | lookchem [lookchem.com]

- 2. 1-methylcyclopentan-1-amine Hydrochloride | C6H14ClN | CID 11506460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-methylcyclopentan-1-amine 97% | CAS: 40571-45-7 | AChemBlock [achemblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. fishersci.com [fishersci.com]

1-methylcyclopentan-1-amine hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-methylcyclopentan-1-amine Hydrochloride

Abstract

The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their precursors is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, multi-technique framework for the structural elucidation of 1-methylcyclopentan-1-amine hydrochloride (C₆H₁₄ClN), a key building block in organic synthesis.[1][2] We move beyond procedural checklists to explore the causal logic behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SC-XRD). Each protocol is presented as a self-validating system, where orthogonal techniques provide corroborating evidence to build an unassailable structural argument for researchers and drug development professionals.

Introduction: The Imperative for Unambiguous Characterization

1-methylcyclopentan-1-amine hydrochloride is a primary amine salt with a molecular formula of C₆H₁₄ClN and a molecular weight of 135.63 g/mol .[1] Its structure, featuring a tertiary carbon center attached to the amine group, makes it a valuable synthon. The hydrochloride salt form enhances water solubility and stability, crucial properties for pharmaceutical applications.[2][3] However, the potential for isomeric impurities and the need for absolute confirmation of connectivity and stereochemistry necessitate a rigorous analytical strategy. This guide details that strategy, demonstrating how a confluence of analytical data provides definitive proof of structure.

Table 1: Compound Properties

| Property | Value | Source |

| IUPAC Name | 1-methylcyclopentan-1-amine;hydrochloride | PubChem[1] |

| Molecular Formula | C₆H₁₄ClN | PubChem[1] |

| Molecular Weight | 135.63 g/mol | PubChem[1] |

| Canonical SMILES | CC1(CCCC1)N.Cl | PubChem[1] |

| InChIKey | HIACBHAMKCSYFB-UHFFFAOYSA-N | PubChem[1] |

The Integrated Analytical Workflow

No single technique is sufficient for complete structure elucidation. An integrated approach, where the outputs of orthogonal methods are synthesized, provides the highest level of confidence. The workflow below illustrates the synergistic relationship between spectroscopic, crystallographic, and compositional analysis.

Spectroscopic Elucidation: Assembling the Molecular Framework

Spectroscopic methods provide detailed information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 1-methylcyclopentan-1-amine hydrochloride, ¹H and ¹³C NMR spectra will reveal the number of unique protons and carbons and their local environments.

Causality Behind NMR Analysis: The chemical shift of a nucleus is dictated by its electronic environment. Electronegative atoms like nitrogen deshield adjacent nuclei, causing them to resonate at a higher frequency (downfield).[4][5] Spin-spin coupling between adjacent, non-equivalent protons provides connectivity information.

Expected ¹H NMR Spectral Data:

-

Ammonium Protons (-NH₃⁺): A broad singlet, typically in the δ 7.0-8.0 ppm range. Its broadness is due to quadrupolar relaxation and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O, which is a definitive test for exchangeable protons (like N-H or O-H).[4][6]

-

Cyclopentane Protons (-CH₂-): Due to symmetry, the four CH₂ groups are expected to show complex multiplet patterns, likely appearing as two distinct signals in the δ 1.5-2.0 ppm range.

-

Methyl Protons (-CH₃): A sharp singlet around δ 1.3-1.5 ppm. It is a singlet because it is attached to a quaternary carbon with no adjacent protons.

Expected ¹³C NMR Spectral Data:

-

Quaternary Carbon (C-N): The carbon attached to the nitrogen will be the most downfield of the aliphatic signals (approx. δ 55-65 ppm) due to the deshielding effect of the nitrogen atom.[5]

-

Cyclopentane Carbons (-CH₂-): Two signals are expected due to symmetry, likely in the δ 20-40 ppm range.

-

Methyl Carbon (-CH₃): The most upfield signal, expected around δ 20-30 ppm.

Table 2: Predicted NMR Data

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -C-CH₃ | ~1.4 (s, 3H) | ~25 |

| -CH₂ - (C2, C5) | ~1.8 (m, 4H) | ~35 |

| -CH₂ - (C3, C4) | ~1.6 (m, 4H) | ~23 |

| -NH₃ ⁺ | ~7.5 (br s, 3H) | N/A |

| C -N | N/A | ~60 |

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 1-methylcyclopentan-1-amine hydrochloride.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amine salts to avoid H/D exchange with the solvent.

-

Acquisition: Load the sample into the NMR spectrometer.

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

-

D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the -NH₃⁺ peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality Behind IR Analysis: The protonation of the primary amine (R-NH₂) to form an ammonium salt (R-NH₃⁺) results in a dramatic change in the IR spectrum. The key diagnostic feature is the appearance of strong, broad absorption bands associated with the N-H⁺ bonds.[3][7][8]

Expected IR Absorption Bands:

-

N-H⁺ Stretching: A very broad and strong absorption envelope, typically centered between 2800-3200 cm⁻¹. This broadness is a hallmark of hydrogen bonding in the solid state.[3][8] This band often overlaps with the C-H stretching vibrations.

-

C-H Stretching: Aliphatic C-H stretches will appear as sharper peaks on top of or adjacent to the N-H⁺ envelope, typically between 2850-2960 cm⁻¹.

-

N-H⁺ Bending (Asymmetric): A medium to strong band around 1600-1620 cm⁻¹.

-

N-H⁺ Bending (Symmetric): A medium to strong band around 1500-1520 cm⁻¹.

Table 3: Predicted IR Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ Stretch | 2800 - 3200 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Strong |

| N-H⁺ Bend (asymmetric) | ~1610 | Medium-Strong |

| N-H⁺ Bend (symmetric) | ~1510 | Medium-Strong |

Protocol 2: IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid 1-methylcyclopentan-1-amine hydrochloride powder onto the crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and structural information based on its fragmentation pattern. For the hydrochloride salt, analysis is typically performed on the free base.

Causality Behind MS Analysis: In Electron Ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺•). This high-energy ion then fragments in predictable ways. The most common fragmentation pathway for amines is alpha-cleavage, where a bond C-C bond alpha to the nitrogen atom breaks, leading to a stable, resonance-stabilized iminium cation.

Expected Fragmentation Pattern (of the free amine, C₆H₁₃N, MW = 99.17):

-

Molecular Ion (M⁺•): A peak at m/z = 99.

-

Alpha-Cleavage (Loss of C₄H₉•): The most likely fragmentation involves the loss of a butyl radical from the cyclopentane ring, resulting in a highly abundant fragment. However, a more characteristic cleavage is the loss of an ethyl radical after ring opening.

-

Base Peak: The most stable fragment is often formed by the loss of a C₄H₇ radical, leading to a base peak at m/z = 44 ([CH₃-C(H)=NH₂]⁺).

Table 4: Predicted MS Fragmentation Data (for Free Amine)

| m/z | Proposed Fragment | Comments |

| 99 | [C₆H₁₃N]⁺• | Molecular Ion |

| 84 | [C₅H₁₀N]⁺ | Loss of CH₃• |

| 44 | [C₂H₆N]⁺ | Base Peak from α-cleavage |

Protocol 3: Mass Spectrum Acquisition (EI-MS)

-

Sample Preparation: Dissolve a small amount of the free amine (if available) or the salt in a volatile solvent like methanol. The salt can be analyzed directly using techniques like Electrospray Ionization (ESI), which would show a parent ion at m/z = 100 [M+H]⁺. For EI, the free base is required.

-

Introduction: Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (~70 eV).

-

Analysis: The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each fragment, generating the mass spectrum.

Definitive Structure by Single-Crystal X-ray Diffraction (SC-XRD)

While spectroscopy provides a robust hypothesis for the structure, SC-XRD offers incontrovertible proof. It determines the precise three-dimensional arrangement of atoms in a crystal, revealing bond lengths, bond angles, and the ionic interaction between the protonated amine and the chloride anion.[9][10]

Protocol 4: Single-Crystal Growth and X-Ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step. A common method is slow evaporation of a saturated solution. Solvents to try include ethanol, methanol/water, or isopropanol.

-

Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Structure Solution: The collected data (reflection intensities and positions) are processed. Computational methods are used to solve the "phase problem" and generate an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental data to produce the final, highly accurate 3D model of the molecule and its packing in the crystal lattice. The output will confirm the protonation state of the amine and the location of the chloride counter-ion.[11][12]

Elemental Analysis: The Foundational Stoichiometric Proof

Elemental analysis provides the percentage composition of C, H, and N in the compound. This classical technique is a powerful method to confirm the empirical formula and assess the purity of the sample.

Causality Behind Elemental Analysis: The technique relies on the complete combustion of a small, precise amount of the sample. The resulting gases (CO₂, H₂O, N₂) are quantitatively measured, allowing for the back-calculation of the mass percentage of each element in the original sample.

Table 5: Theoretical Elemental Composition

| Element | Theoretical % for C₆H₁₄ClN |

| Carbon (C) | 53.13% |

| Hydrogen (H) | 10.41% |

| Chlorine (Cl) | 26.14% |

| Nitrogen (N) | 10.33% |

A valid result from an elemental analyzer should match these theoretical values within an acceptable margin of error (typically ±0.4%).

Data Synthesis and Conclusion

The structure of 1-methylcyclopentan-1-amine hydrochloride is definitively confirmed by synthesizing the data from all analytical techniques.

-

NMR establishes the C-H framework, showing a methyl group on a quaternary carbon and a cyclopentane ring.

-

IR confirms the presence of a primary ammonium group (-NH₃⁺) and aliphatic C-H bonds, consistent with the hydrochloride salt structure.

-

MS determines the molecular weight of the parent amine and provides fragmentation data consistent with the proposed structure.

-

Elemental Analysis verifies the elemental composition and purity.

-

SC-XRD , as the ultimate arbiter, provides an exact 3D model of the molecule, confirming the atomic connectivity and the ionic salt pairing.

Together, these orthogonal and self-validating techniques provide an unassailable body of evidence, leaving no ambiguity in the final structural assignment of 1-methylcyclopentan-1-amine hydrochloride. This rigorous, multi-faceted approach is essential for ensuring the quality and integrity of chemical entities used in research and development.

References

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Cabannes-Ott, C. (1954). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

-

Chenon, B., & Sandorfy, C. (2011). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11506460, 1-methylcyclopentan-1-amine Hydrochloride. PubChem. Retrieved January 12, 2026, from [Link].

-

LookChem. (n.d.). Cas 75098-42-9, N-methylcyclopentanamine hydrochloride. LookChem. Retrieved January 12, 2026, from [Link].

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. Retrieved January 12, 2026, from [Link].

-

Ojanperä, I., Wähälä, K., & Hase, T. A. (1992). Characterization of amines by Fast Black K salt in thin-layer chromatography. Analyst. [Link]

-

Tully, D. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved January 12, 2026, from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. University of Calgary. Retrieved January 12, 2026, from [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

P. S. (2018). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Oregon State University. Retrieved January 12, 2026, from [Link]

-

Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. MDPI. [Link]

-

de Souza, M. V. N., et al. (2023). Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole. PubMed. [Link]

-

Kiang, Y. H., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane. Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. 1-methylcyclopentan-1-amine Hydrochloride | C6H14ClN | CID 11506460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 75098-42-9,N-methylcyclopentanamine hydrochloride | lookchem [lookchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form | MDPI [mdpi.com]

- 12. Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

1-methylcyclopentan-1-amine hydrochloride IUPAC name

An In-Depth Technical Guide to 1-methylcyclopentan-1-amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-methylcyclopentan-1-amine hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. The document elucidates the compound's precise chemical identity through a detailed analysis of its IUPAC nomenclature, differentiating it from structural isomers. It further presents its physicochemical properties, an illustrative synthetic pathway, and standard analytical characterization protocols. The guide emphasizes the scientific rationale behind methodological choices, ensuring a deep understanding of the compound's behavior and application. All technical claims are substantiated with authoritative references, establishing a foundation of trust and scientific integrity.

Chemical Identity and IUPAC Nomenclature

The precise identification of a chemical entity is foundational to all scientific work. The compound , 1-methylcyclopentan-1-amine hydrochloride, is a salt, composed of a protonated organic base and a chloride anion.

IUPAC Name Deconstruction

The International Union of Pure and Applied Chemistry (IUPAC) name, 1-methylcyclopentan-1-amine;hydrochloride , systematically describes the molecule's structure.[1]

-

Parent Structure: The core is a five-membered carbon ring with single bonds, identified as "cyclopentan ".

-

Principal Functional Group: An amine group (-NH₂) is attached to the ring, giving the suffix "-amine ".

-

Substituents: A methyl group (-CH₃) is also present.

-

Locants (Numbering): The numbering of the cyclopentane ring begins at the carbon atom bearing the principal functional group (the amine). Therefore, this carbon is designated as position 1 . Since the methyl group is attached to the same carbon, it is also at position 1 . This leads to the prefixes "1-methyl " and the amine locator "-1-amine ".

-

Salt Form: The compound is the hydrochloride salt, formed by the reaction of the basic amine with hydrochloric acid (HCl). This is denoted by the separate word "hydrochloride ".

It is critical to distinguish this compound from its structural isomer, N-methylcyclopentanamine. In the latter, the methyl group is attached to the nitrogen atom of the amine group, not the cyclopentane ring.

Chemical Structure

The following diagram illustrates the two-dimensional structure of the protonated 1-methylcyclopentan-1-amine cation and its associated chloride anion.

Caption: Structure of 1-methylcyclopentan-1-amine hydrochloride.

Identifiers

For unambiguous database retrieval and regulatory compliance, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 102014-58-4 | [1][2] |

| PubChem CID | 11506460 | [1] |

| Molecular Formula | C₆H₁₄ClN | [1][2] |

| InChIKey | HIACBHAMKCSYFB-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of 1-methylcyclopentan-1-amine hydrochloride dictate its handling, storage, and application in various experimental setups. As a salt, it is typically a solid at room temperature with higher water solubility than its free-base form.

| Property | Value | Source |

| Molecular Weight | 135.64 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 135-140 °C | |

| Assay Purity | ≥97% |

Illustrative Synthesis Protocol: Reductive Amination

The synthesis of 1-methylcyclopentan-1-amine hydrochloride can be achieved through several established organic chemistry transformations. A robust and common approach is the reductive amination of cyclopentanone. This protocol is illustrative, and optimizations would be required for scale-up.

Rationale

This two-step pathway is chosen for its efficiency and use of common reagents.

-

Grignard Reaction: The first step involves the creation of the tertiary carbon center by reacting cyclopentanone with a methyl Grignard reagent (CH₃MgBr). This forms the intermediate, 1-methylcyclopentan-1-ol.

-

Ritter Reaction: The tertiary alcohol is then reacted with a nitrile (e.g., acetonitrile) under strong acid catalysis, followed by hydrolysis to yield the primary amine. The strong acid protonates the hydroxyl group, which leaves as water to form a stable tertiary carbocation. This cation is then attacked by the nitrogen of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the desired amine.

-

Salt Formation: The final amine product is isolated as its hydrochloride salt by treatment with HCl to improve stability and handling.

Caption: Synthetic workflow for 1-methylcyclopentan-1-amine HCl.

Step-by-Step Methodology

-

Synthesis of 1-Methylcyclopentan-1-ol:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (3.0 M solution in ether) via a dropping funnel.

-

Add a solution of cyclopentanone in anhydrous ether dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-methylcyclopentan-1-ol.

-

-

Synthesis of 1-Methylcyclopentan-1-amine:

-

In a separate flask, add acetonitrile and cool to 0 °C.

-

Slowly add concentrated sulfuric acid to the acetonitrile.

-

To this acidic solution, add the crude 1-methylcyclopentan-1-ol dropwise, maintaining the temperature below 10 °C.

-

Allow the mixture to stir at room temperature overnight.

-

Pour the reaction mixture onto ice and basify to pH > 12 with a cold aqueous NaOH solution.

-

The resulting amide intermediate will hydrolyze in situ under these conditions upon heating. Gently heat the mixture to complete the hydrolysis to the amine.

-

Extract the aqueous layer with a suitable solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate to yield the crude free-base amine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of HCl in ether (or bubble HCl gas) until the solution is acidic and precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold ether, and dry in vacuo to yield 1-methylcyclopentan-1-amine hydrochloride.

-

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a non-negotiable step in synthesis. A standard analytical workflow involves chromatographic separation followed by spectroscopic identification.

Caption: Standard analytical workflow for product validation.

Protocol: Purity Assessment by HPLC

-

Objective: To determine the purity of the synthesized salt by assessing the percentage area of the main product peak.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (as the chromophore is weak, detection can be challenging; an Evaporative Light Scattering Detector (ELSD) or CAD is a superior alternative).

-

Procedure:

-

Prepare a sample solution of ~1 mg/mL in the initial mobile phase composition (95:5 A:B).

-

Inject 10 µL onto the column.

-

Integrate the peak areas from the resulting chromatogram.

-

Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

Applications in Research and Drug Development

1-methylcyclopentan-1-amine hydrochloride serves as a valuable building block in medicinal chemistry and organic synthesis.[3] Its utility stems from the specific structural motif it provides: a primary amine attached to a quaternary carbon center within a cyclic system. This structure can be used to:

-

Introduce Steric Hindrance: The bulky cyclopentyl group adjacent to the reactive amine can direct the stereochemical outcome of subsequent reactions or modulate the binding of a final molecule to a biological target.

-

Synthesize Novel Scaffolds: It acts as a precursor for more complex molecules, where the amine group can be further functionalized to build diverse chemical libraries for screening.[3]

-

Improve Pharmacokinetic Properties: The lipophilic cyclopentyl group can influence the solubility, absorption, and metabolic stability of a drug candidate.

Patent literature suggests the use of related cyclopentane derivatives in the synthesis of various compounds, highlighting the importance of this class of intermediates.[1]

Safety and Handling

According to aggregated GHS data, 1-methylcyclopentan-1-amine hydrochloride is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

PubChem. N-methylcyclopentanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 1-methylcyclopentan-1-amine Hydrochloride. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. [Link]

-

PubChem. Methyl 1-amino-1-cyclopentanecarboxylate, HCl. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 75098-42-9,N-methylcyclopentanamine hydrochloride. [Link]

-

PubChem. N-methylcyclopentanamine. National Center for Biotechnology Information. [Link]

-

PubChem. (1-Methylcyclopropyl)amine hydrochloride. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-methylcyclopentan-1-amine Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways for producing 1-methylcyclopentan-1-amine hydrochloride, a valuable building block in pharmaceutical and chemical research. The document is structured to provide not only detailed experimental protocols but also the underlying scientific principles and rationale for the chosen methodologies, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

1-methylcyclopentan-1-amine and its hydrochloride salt are key intermediates in the synthesis of various biologically active molecules.[1][2][3] The presence of a tertiary amine on a cyclopentyl scaffold offers a unique three-dimensional structure that can be pivotal for molecular recognition and interaction with biological targets. This guide explores two robust and scientifically sound synthetic routes for the preparation of 1-methylcyclopentan-1-amine hydrochloride, starting from readily available precursors. The physical and chemical properties of the target compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClN | [1] |

| Molecular Weight | 135.64 g/mol | [2] |

| IUPAC Name | 1-methylcyclopentan-1-amine;hydrochloride | [1] |

| CAS Number | 102014-58-4 | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water (predicted) |

Synthetic Strategies: An Overview

Two primary synthetic pathways are detailed in this guide, each with its own set of advantages and considerations.

-

The Ritter Reaction: This pathway commences with the readily available 1-methylcyclopentanol and proceeds through an N-substituted amide intermediate, which is subsequently hydrolyzed to the desired amine. This method is particularly advantageous when the corresponding alcohol is the more accessible starting material.

-

The Leuckart Reaction: This classic reductive amination route utilizes 1-methylcyclopentanone and ammonium formate to directly furnish the primary amine. This approach is often favored for its directness when the ketone precursor is available.

The following sections will delve into the mechanistic details and provide step-by-step protocols for each of these synthetic routes, including the preparation of the necessary starting materials.

Pathway 1: The Ritter Reaction Approach

The Ritter reaction provides an elegant method for the conversion of tertiary alcohols into N-alkyl amides.[4] The reaction proceeds via a stable tertiary carbocation intermediate, which is then trapped by a nitrile. Subsequent hydrolysis of the resulting amide yields the target primary amine.

Diagram of the Ritter Reaction Pathway

Caption: Synthetic pathway via the Ritter reaction.

Part 1: Synthesis of 1-Methylcyclopentanol

The starting material, 1-methylcyclopentanol, can be efficiently synthesized from cyclopentanone via a Grignard reaction.[5][6]

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to just cover the magnesium. A small crystal of iodine can be added to initiate the reaction. Add a solution of methyl bromide or methyl iodide (1.1 eq) in anhydrous diethyl ether dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Reaction with Cyclopentanone: Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath. Add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.